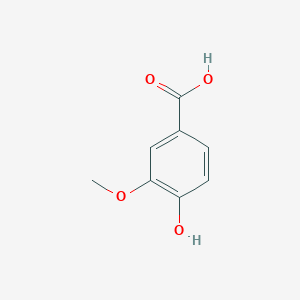
Vanillic acid
Overview
Description
Vanillic acid, also known as 4-hydroxy-3-methoxybenzoic acid, is a dihydroxybenzoic acid derivative. It is an oxidized form of vanillin and is commonly used as a flavoring agent. This compound is found in various plants, including the root of Angelica sinensis, and is a significant component in foods like açaí oil, argan oil, wine, and vinegar .
Mechanism of Action
Target of Action
Vanillic acid, a phenolic compound, has been found to exert potent inhibitory activity against several targets including Adenosine Monophosphate-Activated Protein Kinase (AMPK), Nuclear Factor Kappa B (NF-κB), the Janus kinase (JAK)/signal transducer and activator of transcription (STAT), Nod-like receptor family protein (NLRP), Toll-like receptors (TLRs), Mitogen-Activated Signaling Proteins (MAPK) and Mammalian Target of Rapamycin (mTOR) signaling pathways . These targets play crucial roles in various cellular processes, including inflammation, immune response, cell growth, and metabolism.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to block pro-inflammatory cytokines and suppress inflammatory cascades . It also inhibits the expression of reactive oxygen species (ROS) and nitric oxygen synthase (iNOS) . These interactions result in the modulation of the targets’ functions, contributing to the compound’s bioactive properties.
Biochemical Pathways
This compound affects several biochemical pathways. It is an intermediate product in the two-step bioconversion of ferulic acid to vanillin . Seven pathways of vanillin biosynthesis have been constructed, namely, glucovanillin, glucose, cresol, capsaicin, vanillyl alcohol, tyrosine, and phenylalanine pathways . These pathways are involved in the production of vanillin, a compound that shares similar properties with this compound.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of this compound, the plasma concentration reached peaks at the time of 0.55-0.64 h . The oral bioavailability was calculated as 25.3-36.2% in rat plasma .
Result of Action
The action of this compound leads to molecular and cellular effects. Its antioxidant properties allow it to act as a potent scavenger of ROS . It also exhibits anti-inflammatory effects by blocking pro-inflammatory cytokines and suppressing inflammatory cascades . These effects contribute to the potential therapeutic applications of this compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the presence of this compound in the environment might harm living organisms due to its wide use in various industrial sectors . Additionally, artificially applied this compound has been shown to change soil microbial communities, which could potentially affect its action .
Biochemical Analysis
Biochemical Properties
Vanillic acid is involved in various biochemical reactions. It is recognized as an intermediate degradation product in a biotransformation process . In the two-step vanillin biosynthesis process, Aspergillus niger achieves an 88% molar yield in converting ferulic acid to this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress inflammation in lipopolysaccharides-treated human lung fibroblasts . It also has antioxidant properties, serving as a potent scavenger of reactive oxygen species .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been shown to exert potent inhibitory activity against Adenosine Monophosphate-Activated Protein Kinase (AMPK), Nuclear Factor Kappa B (NF- κB), the Janus kinase (JAK)/signal transducer and activator of transcription (STAT), Nod‐like receptor family protein (NLRP), Toll-like receptors (TLRs), Mitogen-Activated Signaling Proteins (MAPK) and Mammalian Target of Rapamycin (mTOR) signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in the process of vanillin production, A. niger achieves an 88% molar yield in converting ferulic acid to this compound . This suggests that this compound has a certain degree of stability and does not degrade quickly in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to inhibit Carrageenan-induced mechanical hyperalgesia, paw edema, and neutrophil and macrophage recruitment in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the metabolic pathway of vanillin production from ferulic acid . It is an intermediate in this process, and its production involves the oxidation of vanillin by various oxidizing agents .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be distributed within cells and tissues. For instance, it has been shown to suppress inflammation in lipopolysaccharides-treated human lung fibroblasts , suggesting that it can be distributed to these cells and exert its effects.
Subcellular Localization
Β-glucosidase activity, which is involved in the metabolism of this compound, has been observed in the cytoplasm (and/or the periplasm) of mesocarp and endocarp cells . This suggests that this compound may also be localized in these areas of the cell.
Preparation Methods
Vanillic acid can be synthesized through the oxidation of vanillin using various oxidizing agents. One common method involves the use of palladium on carbon (Pd/C), sodium borohydride (NaBH4), and potassium hydroxide (KOH), achieving a conversion yield of approximately 89% . Industrial production methods often involve bioconversion processes, where ferulic acid is converted to this compound using microorganisms such as Aspergillus niger and Pycnoporus cinnabarinus .
Chemical Reactions Analysis
Vanillic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to produce vanillin.
Reduction: It can be reduced to vanillyl alcohol.
Substitution: The methoxy and hydroxyl groups on the benzene ring can participate in various substitution reactions.
Common reagents used in these reactions include oxidizing agents like Pd/C and NaBH4, and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include vanillin, vanillyl alcohol, and various substituted derivatives .
Scientific Research Applications
Vanillic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of vanillin and other aromatic compounds.
Biology: this compound is studied for its antioxidant properties and its role in plant metabolism.
Comparison with Similar Compounds
Vanillic acid is similar to other phenolic acids such as ferulic acid, coniferyl aldehyde, and vanillin. it is unique in its specific combination of hydroxyl and methoxy groups on the benzene ring, which contribute to its distinct chemical properties and biological activities . Other similar compounds include:
Ferulic acid: A precursor in the biosynthesis of this compound.
Vanillin: An oxidized form of this compound used widely as a flavoring agent.
Coniferyl aldehyde: Another intermediate in the biosynthesis of vanillin.
This compound stands out due to its diverse applications and significant role in both natural and industrial processes.
Properties
IUPAC Name |
4-hydroxy-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOLLVMJNQIZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Record name | vanillic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanillic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059522 | |
| Record name | Vanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS], Solid, White to beige powder or needle; vanilla like odour | |
| Record name | Vanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Vanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxy-3-methoxy benzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1.5 mg/mL at 14 °C, slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | Vanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Hydroxy-3-methoxy benzoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/892/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.0000171 [mmHg] | |
| Record name | Vanillic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18621 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
121-34-6 | |
| Record name | Vanillic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanillic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanillic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 4-hydroxy-3-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanillic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanillic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.061 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANILLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM8Q3JM2Y8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
| Record name | Vanillic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000484 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



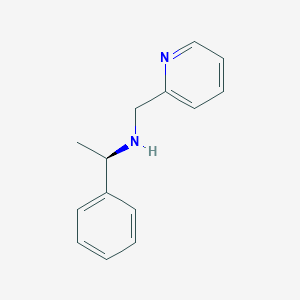
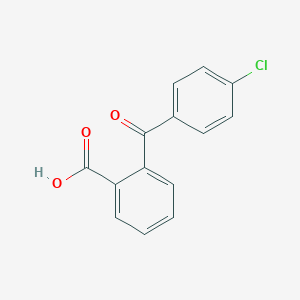

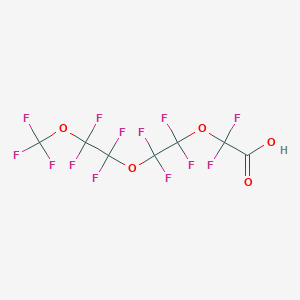
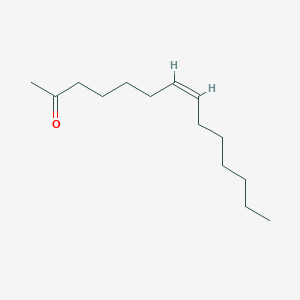
![2,4,6,8-Tetrachloropyrimido[5,4-d]pyrimidine](/img/structure/B118846.png)
![D-[1,2-13C2]glucose](/img/structure/B118848.png)
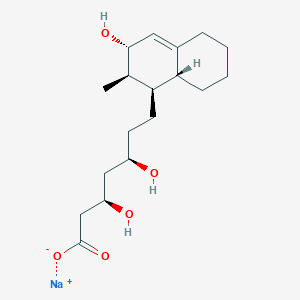



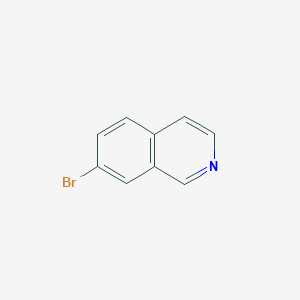
![D-[5-2H]glucose](/img/structure/B118869.png)
